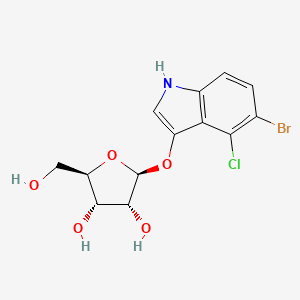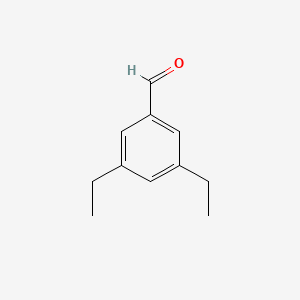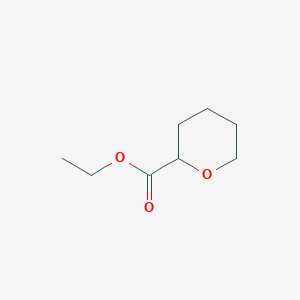
Ethyl-Tetrahydro-2H-pyran-2-carboxylat
Übersicht
Beschreibung
Ethyl tetrahydro-2H-pyran-2-carboxylate is an organic compound belonging to the class of tetrahydropyrans. It features a six-membered ring containing one oxygen atom and is often used as an intermediate in organic synthesis due to its versatile reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Ethyl tetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals.
Wirkmechanismus
Target of Action
This compound is a chemical intermediate used in various chemical reactions, and its specific targets can vary depending on the context of its use .
Mode of Action
It’s known that this compound can participate in various chemical reactions as an intermediate .
Biochemical Pathways
As a chemical intermediate, it’s likely involved in various biochemical pathways depending on the specific reactions it’s used in .
Pharmacokinetics
It’s known that this compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.21, indicating it’s moderately lipophilic . These properties could potentially influence its bioavailability.
Result of Action
As a chemical intermediate, its effects would largely depend on the specific reactions it’s involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl tetrahydro-2H-pyran-2-carboxylate . For instance, its storage temperature is recommended to be sealed in dry, 2-8°C conditions . This suggests that temperature and humidity could potentially affect its stability and efficacy.
Biochemische Analyse
Biochemical Properties
Ethyl tetrahydro-2H-pyran-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including esterases and hydrolases, which catalyze the hydrolysis of ester bonds. The interaction between ethyl tetrahydro-2H-pyran-2-carboxylate and these enzymes involves the formation of enzyme-substrate complexes, leading to the cleavage of the ester bond and the release of the corresponding alcohol and carboxylic acid .
Cellular Effects
Ethyl tetrahydro-2H-pyran-2-carboxylate has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that ethyl tetrahydro-2H-pyran-2-carboxylate can modulate the activity of key signaling molecules, such as protein kinases and phosphatases, leading to alterations in cellular responses. Additionally, this compound has been found to impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of ethyl tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific biomolecules. This compound can bind to active sites of enzymes, acting as either an inhibitor or an activator, depending on the enzyme and the context of the reaction. For example, ethyl tetrahydro-2H-pyran-2-carboxylate can inhibit the activity of certain hydrolases by occupying their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can also activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Dosage Effects in Animal Models
The effects of ethyl tetrahydro-2H-pyran-2-carboxylate vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, ethyl tetrahydro-2H-pyran-2-carboxylate can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
Ethyl tetrahydro-2H-pyran-2-carboxylate is involved in several metabolic pathways, primarily those related to ester hydrolysis and oxidation-reduction reactions. This compound can be metabolized by esterases, leading to the formation of tetrahydro-2H-pyran-2-carboxylic acid and ethanol. Additionally, it can participate in redox reactions, where it undergoes oxidation to form corresponding carboxylic acids. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux .
Transport and Distribution
The transport and distribution of ethyl tetrahydro-2H-pyran-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, ethyl tetrahydro-2H-pyran-2-carboxylate can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
Ethyl tetrahydro-2H-pyran-2-carboxylate exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The subcellular localization of ethyl tetrahydro-2H-pyran-2-carboxylate is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its biochemical roles and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl tetrahydro-2H-pyran-2-carboxylate typically involves the cyclization of suitable precursors. This reaction can be catalyzed by various agents, including phosphines and transition metals, under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of ethyl tetrahydro-2H-pyran-2-carboxylate often employs multicomponent reactions (MCRs) due to their efficiency, atom economy, and cost-effectiveness . These reactions typically involve the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl tetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Vergleich Mit ähnlichen Verbindungen
Ethyl tetrahydro-2H-pyran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl tetrahydro-2H-pyran-4-carboxylate: Similar in structure but differs in the position of the carboxylate group.
2H-chromenes: These compounds have a fused aromatic ring, providing greater stability and a broader spectrum of biological activities.
The uniqueness of ethyl tetrahydro-2H-pyran-2-carboxylate lies in its specific reactivity and the ability to serve as a versatile intermediate in various synthetic pathways.
Eigenschaften
IUPAC Name |
ethyl oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-10-8(9)7-5-3-4-6-11-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMSPVMUSOMTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475524 | |
| Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110811-34-2 | |
| Record name | Ethyl tetrahydro-2H-pyran-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110811-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



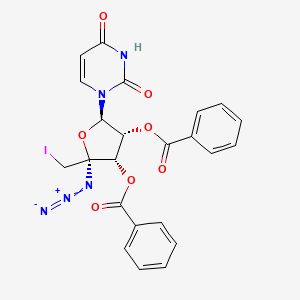
![2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1609867.png)
![2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-](/img/structure/B1609869.png)


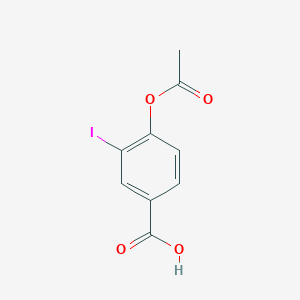
![Tris[trinitratocerium(IV)] paraperiodate](/img/structure/B1609876.png)


![7-bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1609881.png)
